4-Aminotetrahydrofuran-3-ol
Overview
Description
4-Aminotetrahydrofuran-3-ol is a chemical compound with the CAS Number: 144870-96-2. It has a molecular weight of 103.12 and its IUPAC name is 4-aminotetrahydro-3-furanol . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Aminotetrahydrofuran-3-ol is 1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2 . The molecule contains a total of 16 bonds, including 7 non-H bonds, and features 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
4-Aminotetrahydrofuran-3-ol is a solid at room temperature . The storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis Techniques
4-Aminotetrahydrofuran-3-ol has been a subject of interest in various synthetic methodologies. For instance, Yang Jianping (2012) discussed the synthesis of (R)-3-aminotetrahydrofuran using (S)-3-hydroxyltetrahydrofuran, highlighting an economical approach compared to previous methods Yang Jianping (2012). Furthermore, a study by S. R. Angle, et al. (2008) developed a formal [3 + 2]-cycloaddition methodology for the synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols, which was applied in the total synthesis of the naturally occurring furofuran lignan (+/-)-paulownin S. R. Angle, et al. (2008).
Catalysis and Chemical Reactions
The compound has been used in various catalytic processes. For instance, F. Benfatti, et al. (2012) reported the first method for the [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, catalyzed by iron trichloride, yielding up to 99% with excellent cis selectivity. This represents a stereoselective and atom economic access to valuable 2-aminotetrahydrofurans F. Benfatti, et al. (2012).
Applications in Biomimetic Structures and DNA/RNA Binding
The application of 4-Aminotetrahydrofuran-3-ol extends to biomimetic structures and DNA/RNA binding. For instance, Pitchanun Sriwarom, et al. (2015) synthesized a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid for Fmoc solid phase peptide synthesis, which exhibited excellent DNA binding affinity with high specificity Pitchanun Sriwarom, et al. (2015).
Stereoselective Synthesis
The stereoselective synthesis of this compound has also been a significant area of research. A study by M. Bunnage, et al. (2004) focused on the diastereoselective conjugate addition for the asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids M. Bunnage, et al. (2004).
Safety and Hazards
The safety information for 4-Aminotetrahydrofuran-3-ol includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4-aminooxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440608 | |
Record name | 4-Aminotetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydrofuran-3-ol | |
CAS RN |
144870-96-2, 330975-13-8 | |
Record name | 4-Aminotetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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